molecular formula C10H12N2O2 B1371070 3-Amino-4-(2-methoxyethoxy)benzonitrile CAS No. 1153484-62-8

3-Amino-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B1371070
CAS No.: 1153484-62-8
M. Wt: 192.21 g/mol
InChI Key: FSKGKIORYSMVEV-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H12N2O2. It is a derivative of benzonitrile, featuring an amino group at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and substitution reactions. One common method starts with the nitration of 4-(2-methoxyethoxy)benzonitrile to introduce the amino group at the third position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4-(2-methoxyethoxy)benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzonitrile
  • 4-(2-Methoxyethoxy)benzonitrile
  • 3-Amino-4-ethoxybenzonitrile

Uniqueness

3-Amino-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of both an amino group and a 2-methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGKIORYSMVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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